(1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate
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Description
This compound is a carbamate derivative, which is an organic compound derived from carbamic acid. The structure suggests the presence of a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains several trifluoromethyl groups, which are often used in medicinal chemistry to improve the metabolic stability and bioavailability of a drug .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, several trifluoromethyl groups, and a carbamate group. The trifluoromethyl groups are electron-withdrawing, which could influence the reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the trifluoromethyl groups and the carbamate linkage would likely make the compound quite polar, which could influence properties like solubility and melting point .Mechanism of Action
Future Directions
Properties
IUPAC Name |
[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF6N3O4S/c1-30-17(35(32,33)14-4-2-3-11(9-14)19(22,23)24)15(16(29-30)20(25,26)27)10-34-18(31)28-13-7-5-12(21)6-8-13/h2-9H,10H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHNVOMJHXHBSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF6N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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